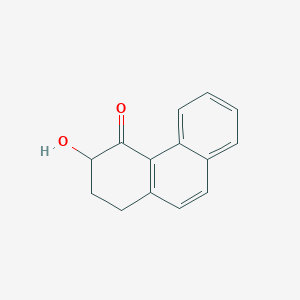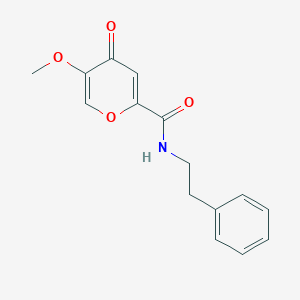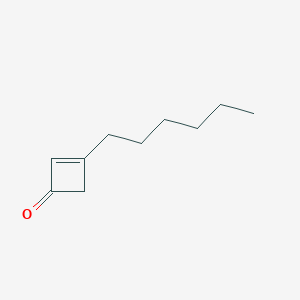
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide is an organic compound with the molecular formula C10H12BrNOS It is characterized by the presence of a bromophenyl group, a methyl group, and a methylsulfanyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide typically involves the reaction of 4-bromoaniline with methyl 2-(methylsulfanyl)acetate under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the bromophenyl group to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products:
- Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
- Reduction of the bromophenyl group results in the corresponding phenyl derivative.
- Substitution reactions produce various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s structure allows for modifications that can enhance its biological activity.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Pharmaceuticals: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
作用機序
The mechanism of action of N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. Additionally, the methylsulfanyl group can undergo metabolic transformations, contributing to the compound’s overall activity.
類似化合物との比較
N-(4-Bromophenyl)acetamide: Lacks the methyl and methylsulfanyl groups, resulting in different chemical properties and biological activities.
N-(4-Bromophenyl)-N-methylacetamide: Similar structure but without the methylsulfanyl group, affecting its reactivity and applications.
N-(4-Chlorophenyl)-N-methyl-2-(methylsulfanyl)acetamide: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness: N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
919348-90-6 |
|---|---|
分子式 |
C10H12BrNOS |
分子量 |
274.18 g/mol |
IUPAC名 |
N-(4-bromophenyl)-N-methyl-2-methylsulfanylacetamide |
InChI |
InChI=1S/C10H12BrNOS/c1-12(10(13)7-14-2)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
InChIキー |
XTDQZSMVABFDAB-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B15172748.png)


![N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B15172769.png)
![1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B15172781.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)-](/img/structure/B15172782.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)
![4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15172802.png)

![3,4,4,6-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15172816.png)


![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
